![molecular formula C18H19FO2 B1526406 1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one CAS No. 1389653-59-1](/img/structure/B1526406.png)
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one
Overview
Description
“1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one” is a chemical compound with the CAS Number: 1389653-59-1 . It has a molecular weight of 286.35 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3 . This indicates that the compound contains 18 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.34 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
This compound may serve as a precursor in the synthesis of various therapeutic agents. Its structural complexity allows for the introduction of additional functional groups that can enhance drug-receptor interactions. The presence of the fluorine atom, in particular, can increase the metabolic stability and modify the electronic properties of pharmacophores .
Materials Science: Advanced Polymer Research
In materials science, this compound could be utilized in the development of advanced polymers. Its aromatic structure and potential for various substitutions make it a candidate for creating polymers with specific thermal and mechanical properties, which could be valuable in high-performance materials .
Environmental Science: Analyte in Pollution Tracking
The unique signature of this compound makes it a potential analyte for tracking environmental pollution. Its stability and detectability could help in monitoring the presence of similar organic compounds in environmental samples, contributing to pollution mapping and control strategies .
Analytical Chemistry: Chromatography Standards
Due to its distinct chemical structure, this compound can be used as a standard in chromatographic analysis, helping to calibrate and improve the accuracy of analytical methods for detecting similar organic molecules in complex mixtures .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, researchers could explore the use of this compound in enzyme inhibition studies. Its structure might interact with active sites of certain enzymes, providing insights into enzyme function and aiding in the design of inhibitors for therapeutic purposes .
Pharmacology: Drug Metabolism and Pharmacokinetics
Pharmacologically, the compound could be important in studying drug metabolism and pharmacokinetics. Its modification through metabolic pathways can be examined to understand the biotransformation of similar compounds, which is crucial for drug development and safety assessments .
Safety and Hazards
properties
IUPAC Name |
1-[2-fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FO2/c1-11-7-12(2)17(13(3)8-11)10-21-15-5-6-16(14(4)20)18(19)9-15/h5-9H,10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYZMESCXZGWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)COC2=CC(=C(C=C2)C(=O)C)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Fluoro-4-[(2,4,6-trimethylphenyl)methoxy]phenyl}ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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